![molecular formula C17H17NO3 B152377 Cbz-D-Phenylalaninal CAS No. 63219-70-5](/img/structure/B152377.png)
Cbz-D-Phenylalaninal
Overview
Description
Cbz-D-Phenylalaninal is a chemical compound with the molecular formula C17H17NO3 . It contains a total of 39 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .
Synthesis Analysis
The synthesis of Cbz-D-Phenylalaninal involves several methods . One method involves the use of sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide in dichloromethane and water at 0 - 5 degrees .
Molecular Structure Analysis
Cbz-D-Phenylalaninal has a complex molecular structure. It contains 17 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also includes 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Cbz-D-Phenylalaninal is utilized in HPLC as a mobile-phase modifier. Its properties help improve the retention behavior of certain compounds, making it valuable for separation and analysis in chemical research .
Affinity Chromatography
In biochemistry, Cbz-D-Phenylalaninal is used for affinity chromatography to purify proteinases. It has been specifically used to study enzymes like the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus .
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry for the production of various analogs of phenylalanine, which have high synthetic value and potential pharmaceutical applications .
Pharmaceutical Research
Cbz-D-Phenylalaninal has shown promise in pharmaceutical research, particularly in synthesizing fluorinated phenylalanines, which have various therapeutic applications including cancer treatment .
Medical Applications
It has been identified as a promising compound in medical applications, especially for treating conditions such as cancer, inflammation, and neurological disorders .
Mechanism of Action
Target of Action
Cbz-D-Phenylalaninal is a derivative of the amino acid D-Phenylalanine . The primary targets of D-Phenylalanine are the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Mode of Action
For instance, D-Phenylalanine is known to be a precursor in the synthesis of neurotransmitters norepinephrine and dopamine
Biochemical Pathways
D-Phenylalanine, from which Cbz-D-Phenylalaninal is derived, is involved in several biochemical pathways. It is an essential aromatic amino acid that serves as a precursor for melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These compounds play vital roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation .
Pharmacokinetics
The adme properties of a compound are crucial in determining its bioavailability and overall pharmacological effect . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .
Result of Action
Based on the known effects of d-phenylalanine, it can be inferred that cbz-d-phenylalaninal might influence the synthesis of key biochemical compounds, potentially leading to changes in pigmentation, neurotransmission, and hormone regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability, its interaction with targets, and its overall pharmacological effect
properties
IUPAC Name |
benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPJHOWPIVWMR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444829 | |
Record name | Cbz-D-Phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-Phenylalaninal | |
CAS RN |
63219-70-5 | |
Record name | Cbz-D-Phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.